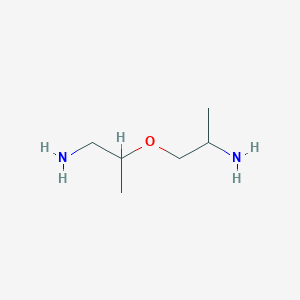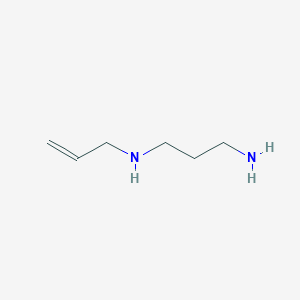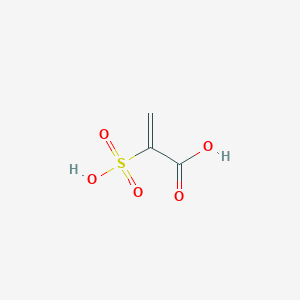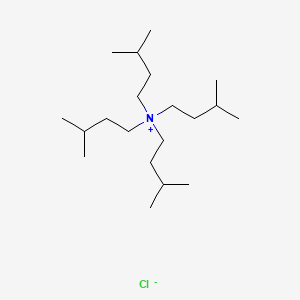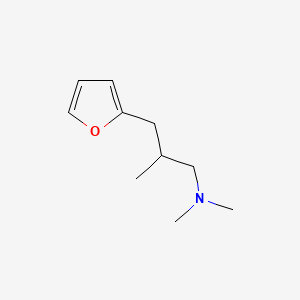
N,N,beta-Trimethyl-2-furanpropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,beta-Trimethyl-2-furanpropylamine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its unique structure, which includes a furan ring—a five-membered aromatic ring with one oxygen atom—attached to a propylamine chain with three methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,beta-Trimethyl-2-furanpropylamine can be achieved through several methods. One common approach involves the alkylation of 2-furanpropylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process is often optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,beta-Trimethyl-2-furanpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furan derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the furan ring.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, bases like potassium carbonate
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups
Reduction: Hydrogenated furan compounds
Substitution: Alkylated amine derivatives
Wissenschaftliche Forschungsanwendungen
N,N,beta-Trimethyl-2-furanpropylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pharmaceuticals.
Wirkmechanismus
The mechanism by which N,N,beta-Trimethyl-2-furanpropylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the furan ring may participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-2-furanpropylamine
- N,N-Diethyl-2-furanpropylamine
- N,N-Dipropyl-2-furanpropylamine
Uniqueness
N,N,beta-Trimethyl-2-furanpropylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups on the amine nitrogen enhances its steric bulk and electronic properties, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
25435-35-2 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
3-(furan-2-yl)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C10H17NO/c1-9(8-11(2)3)7-10-5-4-6-12-10/h4-6,9H,7-8H2,1-3H3 |
InChI-Schlüssel |
NUSITTGPPMRNSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CO1)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione](/img/structure/B14686718.png)
![4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B14686733.png)
![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)

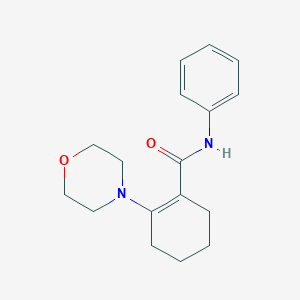
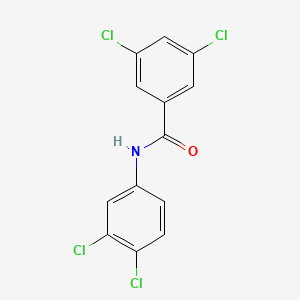
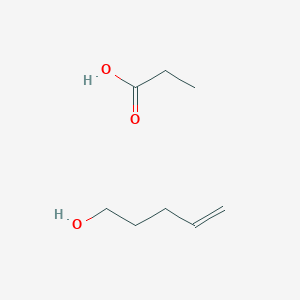
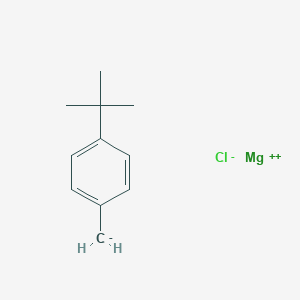
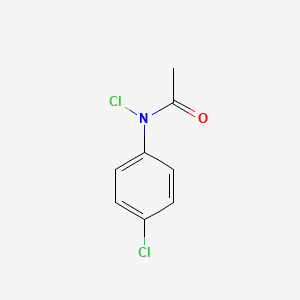
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
